4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15364179
InChI: InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19)
SMILES:
Molecular Formula: C14H17N3O4S2
Molecular Weight: 355.4 g/mol

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

CAS No.:

Cat. No.: VC15364179

Molecular Formula: C14H17N3O4S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide -

Specification

Molecular Formula C14H17N3O4S2
Molecular Weight 355.4 g/mol
IUPAC Name 4-amino-1-N-(2,4-dimethylphenyl)benzene-1,3-disulfonamide
Standard InChI InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19)
Standard InChI Key ZCXWPHSZBSDOJS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)C

Introduction

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is a sulfonamide compound that has garnered significant attention in medicinal chemistry due to its potential applications in pharmaceutical development. This compound is characterized by the presence of an amino group and two sulfonamide functional groups attached to a benzene ring, which enhances its biological activity. The molecular weight of this compound is approximately 355.4 g/mol, and its CAS number is 892305-65-6 .

Synthesis and Characterization

The synthesis of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide typically involves controlling reaction conditions such as temperature and pH to optimize yields. Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds. In industrial settings, optimized methods may employ continuous flow reactors to enhance yield and efficiency while maintaining product purity.

Biological Activity and Applications

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide exhibits biological activities that make it relevant in pharmacology. Its sulfonamide moieties can inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways. This inhibition mechanism is crucial for its potential use in treating bacterial infections and other diseases. Sulfonamides are known for their antibacterial properties, which involve inhibiting bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-N-(2,5-dimethylphenyl)benzenesulfonamideSimilar sulfonamide structure; different dimethyl substitution patternDifferent biological activity due to altered substitution
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamideContains trifluoromethyl group; altered biological activityEnhanced stability and different pharmacokinetics
N-(3-Morpholinopropyl)benzene-1,4-disulfonamideDifferent functional groups; potential for different biological interactionsVaried applications due to unique functional groups

The uniqueness of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide lies in its specific substitution pattern on the benzene ring and dual sulfonamide functionalities that enhance its biological activity compared to similar compounds.

Research Findings and Future Directions

Research on 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide has focused on its interactions with biological targets. The compound's ability to inhibit specific enzymes suggests its role in modulating biochemical pathways, which is critical for drug development. Further research into its interaction profiles can provide insights into its therapeutic potential and mechanisms of action. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis.

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